Repaglinide Anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Repaglinide Anhydride is a derivative of Repaglinide, an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .

Preparation Methods

Synthetic Routes and Reaction Conditions

Repaglinide Anhydride can be synthesized through various synthetic routes. One method involves the esterification, formylation, oxidation, etherification, and selective hydrolysis of 3-hydroxyphenylacetic acid to produce 3-ethoxy-4-ethoxycarbonylphenylacetic acid, a key intermediate . Another method involves the use of glyceryl monostearate, cetyl palmitate, and tristearin as lipids, and poloxamer 188 as a surfactant to create repaglinide-loaded solid lipid nanoparticles .

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions such as temperature, time, solvent, and substrate ratios to maximize yield and minimize environmental impact . Characterization of the product and intermediates is achieved using techniques like FTIR, 1H NMR, 13C NMR, HRMS, and DSC .

Chemical Reactions Analysis

Types of Reactions

Repaglinide Anhydride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include azodiisobutyronitrile (AIBN), carbon tetrachloride, lithium diisopropylamide (LDA), ethyl chloroformate, and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of Repaglinide, such as 3-ethoxy-4-ethoxycarbonylphenylacetic acid .

Scientific Research Applications

Repaglinide Anhydride has a wide range of scientific research applications, including:

Chemistry: Used as a key intermediate in the synthesis of various compounds.

Biology: Studied for its effects on insulin release and glucose regulation

Medicine: Used in the development of antihyperglycemic drugs for the treatment of type 2 diabetes

Industry: Utilized in the formulation of nanoparticles for enhanced drug delivery and bioavailability

Mechanism of Action

Repaglinide Anhydride exerts its effects by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner. This inhibition leads to the depolarization of the pancreatic β-cell membrane, facilitating the influx of calcium ions. The increased intracellular calcium stimulates the exocytosis of insulin granules, thereby promoting insulin release .

Comparison with Similar Compounds

Similar Compounds

Nateglinide: Another meglitinide class drug used for the treatment of type 2 diabetes.

Sulfonylureas: A class of antihyperglycemic agents that also stimulate insulin release but have a different mechanism of action.

Uniqueness

Repaglinide Anhydride is unique due to its rapid onset and short duration of action, making it effective in controlling postprandial blood glucose levels . Unlike sulfonylureas, it has a lower risk of causing hypoglycemia and weight gain .

Properties

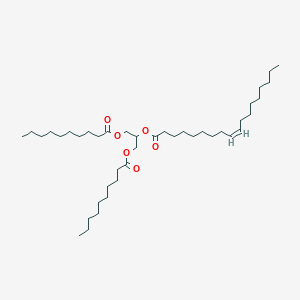

Molecular Formula |

C54H70N4O7 |

|---|---|

Molecular Weight |

887.2 g/mol |

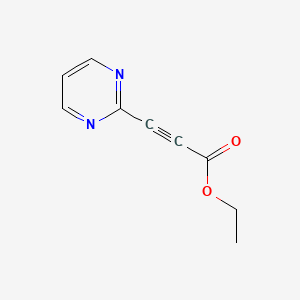

IUPAC Name |

[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl] 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

InChI |

InChI=1S/C54H70N4O7/c1-7-63-49-33-39(35-51(59)55-45(31-37(3)4)41-19-11-13-21-47(41)57-27-15-9-16-28-57)23-25-43(49)53(61)65-54(62)44-26-24-40(34-50(44)64-8-2)36-52(60)56-46(32-38(5)6)42-20-12-14-22-48(42)58-29-17-10-18-30-58/h11-14,19-26,33-34,37-38,45-46H,7-10,15-18,27-32,35-36H2,1-6H3,(H,55,59)(H,56,60)/t45-,46-/m0/s1 |

InChI Key |

XWYGKXXZJQDMGB-ZYBCLOSLSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)N[C@@H](CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC(=O)C4=C(C=C(C=C4)CC(=O)NC(CC(C)C)C5=CC=CC=C5N6CCCCC6)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)

![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)